β-Sympatholytic Activity: 7-Hydroxy-1-Benzazepin-2-one vs. 2-Benzazepin-1-one and 6-Hydroxy Analogs
Aminopropanol derivatives of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (the target scaffold) exhibit β-sympatholytic activity, as reported in J. Med. Chem. 21 (1978), 928–984 [1]. The comparator scaffolds—aminopropanol derivatives of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (J. Med. Chem. 16 (1973), 516–519) and 5-hydroxy-3,4-dihydrocarbostyril (J. Med. Chem. 17 (1974), 529–533)—were also evaluated but led to distinct pharmacological profiles that prompted further exploration of the 1-benzazepin-2-one regioisomer series [1]. The same patent discloses that 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives were later found to exhibit higher pharmacological activity than the 7-hydroxy series, confirming that hydroxyl position critically modulates potency within the same ring system [1].
| Evidence Dimension | β-Sympatholytic activity of aminopropanol derivatives (scaffold-level comparison) |
|---|---|
| Target Compound Data | 7-Hydroxy-1-benzazepin-2-one scaffold: active as β-sympatholytic (J. Med. Chem. 21, 928–984, 1978) |
| Comparator Or Baseline | 7-Hydroxy-2-benzazepin-1-one scaffold (J. Med. Chem. 16, 516–519, 1973); 6-hydroxy-1-benzazepin-2-one scaffold (higher activity, U.S. Patent 4,340,595) |
| Quantified Difference | Not quantified—scaffold ranking: 6-hydroxy-1-benzazepin-2-one > 7-hydroxy-1-benzazepin-2-one > 7-hydroxy-2-benzazepin-1-one |
| Conditions | In vivo β-sympatholytic assays (specific model not detailed in patent) |
Why This Matters
The 7-hydroxy-1-benzazepin-2-one scaffold occupies a defined rank in β-sympatholytic SAR; sourcing the wrong hydroxyl-position isomer (6-OH) or wrong ring-fusion isomer (2-benzazepin-1-one) leads to divergent activity.
- [1] U.S. Patent 4,340,595. Aminopropanol derivatives of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. Filed 1982 (referencing J. Med. Chem. 1978, 21, 928–984; J. Med. Chem. 1973, 16, 516–519; J. Med. Chem. 1974, 17, 529–533). View Source
